molecular formula C22H19NO5S B2672168 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid CAS No. 879922-62-0

3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid

Cat. No.: B2672168
CAS No.: 879922-62-0
M. Wt: 409.46
InChI Key: SDAXEZNYJPOQCF-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzothiazol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 29198-86-5 . It has a molecular weight of 207.25 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid” are not available, benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes .


Molecular Structure Analysis

The InChI code for “3-(1,3-benzothiazol-2-yl)propanoic acid” is 1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) .


Physical and Chemical Properties Analysis

The compound “3-(1,3-benzothiazol-2-yl)propanoic acid” has a melting point of 109-112 degrees Celsius . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Multicomponent Synthesis : A study by Komogortsev et al. (2022) details a one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, demonstrating a process that is relevant to the synthesis of 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid. This method is notable for its atom economy and the use of readily accessible materials, suggesting its potential for efficient synthesis in scientific research (Komogortsev, Melekhina, & Lichitsky, 2022).

  • Synthesis of Thiazolidin-4-ones : Čačić et al. (2009) discuss the synthesis of thiazolidin-4-ones based on derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, which relates to the structure of this compound. The study highlights the potential for creating a variety of compounds for diverse applications (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biological Applications

  • Antimicrobial Activity : Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and evaluated them for their antibacterial activity. This research is significant as it opens possibilities for the application of this compound and its derivatives in antimicrobial studies (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

  • Antitumor Activity : El-Helw et al. (2019) explored the synthesis of novel chromenones bearing a benzothiazole moiety and evaluated their in vitro antitumor activities. This study underscores the potential therapeutic applications of compounds structurally related to this compound in cancer research (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

Chemical Reactivity and Interactions

  • Arginine Derivatives Synthesis : Poyarkov et al. (2006) reported on the synthesis of arginine derivatives of chromone and azauracil, including derivatives similar to this compound. This research provides insights into the chemical reactivity and potential applications of these derivatives in various scientific fields (Poyarkov, Frasinyuk, Kibirev, & Poyarkova, 2006).

  • Coumarin Benzothiazole Derivatives as Chemosensors : Wang et al. (2015) studied coumarin benzothiazole derivatives, including structures akin to this compound, as chemosensors for cyanide anions. This highlights the potential use of such compounds in the development of sensors and indicators in chemical analysis (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Safety and Hazards

The compound “3-(1,3-benzothiazol-2-yl)propanoic acid” has several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

While specific future directions for “3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid” are not available, research into benzothiazoles and their derivatives continues to be an active area of study due to their wide range of biological activities .

Properties

IUPAC Name

3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5S/c1-2-5-12-10-13-17(11-15(12)24)28-16(8-9-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)29-22/h3-4,6-7,10-11,24H,2,5,8-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXEZNYJPOQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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